molecular formula C15H14N2OS2 B2383812 N-(3-methoxyphenyl)-4-(methylthio)benzo[d]thiazol-2-amine CAS No. 890960-47-1

N-(3-methoxyphenyl)-4-(methylthio)benzo[d]thiazol-2-amine

Cat. No.: B2383812
CAS No.: 890960-47-1
M. Wt: 302.41
InChI Key: JCUGUIWDYJHFHZ-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-4-(methylthio)benzo[d]thiazol-2-amine is a compound that belongs to the class of benzothiazole derivatives

Preparation Methods

The synthesis of N-(3-methoxyphenyl)-4-(methylthio)benzo[d]thiazol-2-amine typically involves a multi-step process. One efficient method involves the reaction of 3-methyl-2-(methylthio)benzo[d]thiazol-3-ium salt with hydrazine hydrate and a substituted aldehyde . This one-pot procedure is advantageous due to its simplicity and high yield. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and consistency in product quality.

Chemical Reactions Analysis

N-(3-methoxyphenyl)-4-(methylthio)benzo[d]thiazol-2-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3-methoxyphenyl)-4-(methylthio)benzo[d]thiazol-2-amine has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-4-(methylthio)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, as a quorum sensing inhibitor, it binds to bacterial receptors, preventing the activation of genes responsible for biofilm formation and virulence . The exact molecular targets and pathways can vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

N-(3-methoxyphenyl)-4-(methylthio)benzo[d]thiazol-2-amine can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(3-methoxyphenyl)-4-methylsulfanyl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS2/c1-18-11-6-3-5-10(9-11)16-15-17-14-12(19-2)7-4-8-13(14)20-15/h3-9H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCUGUIWDYJHFHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=NC3=C(S2)C=CC=C3SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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